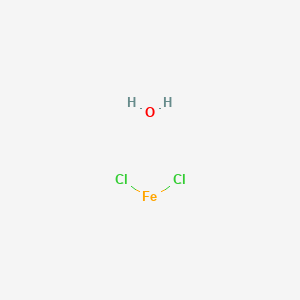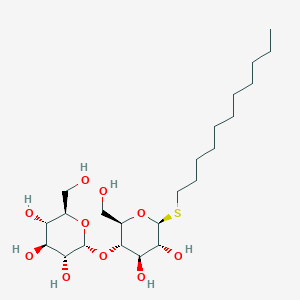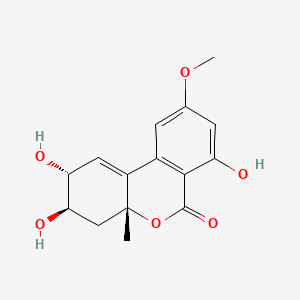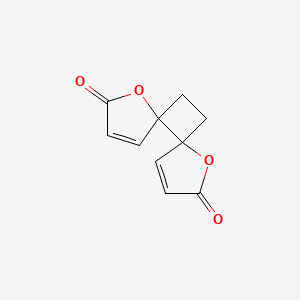
IMPERIALINE (3-beta-Iodo-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IMPERIALINE (3-beta-Iodo-) is a selective M2 muscarinic receptor antagonist. Cervane alkaloid, derivative of L6008 Imperialine extracted from Petilium eduardi Its muscarinic-blocking activity in narcotized rats (40 mg (i.p.) ethaminal sodium) as compared with the Atropine activity (100%): - on M2 receptors (heart), 135 %, ED50 = 0.023 μ M/kg. - on M4 receptors (intestine), 1.9 %, ED50 = 0.9 μ M/kg. - on M3 receptors (salivary glands), 0.1 %, ED50 = 14.7 μ M/kg. - on the isolated rat intestine, for the antagonism to the spasmogenic effect due to Carbocholine: EC50 = 5.1x10-8 g/ml.
科学的研究の応用
Anti-Inflammatory Properties
Imperialine, a steroidal alkaloid found in Fritillaria wabuensis, has demonstrated notable anti-inflammatory effects. In a study, it was found to inhibit nitric oxide production and suppress inducible nitric oxide synthase and cyclooxygenase-2 expressions in lipopolysaccharide-stimulated macrophages. Additionally, it reduced the production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β, mediated by inhibiting the nuclear factor-kappaB activation signaling pathway (Wu et al., 2015).
Absorption Characteristics
Another study focused on the intestinal absorption characteristics of imperialine. Using Caco-2 cells and a rat in situ intestinal perfusion model, it was found that the uptake of imperialine was influenced by the pH in the medium and was not affected by temperature. The study also observed that the absorption of imperialine in the intestine is primarily driven by passive membrane diffusion (Lin et al., 2015).
Antitussive and Expectorant Activities
Imperialine has been identified as having antitussive and expectorant properties. A study evaluating alkaloids from Bulbus Fritillariae Cirrhosae confirmed that imperialine significantly inhibited cough frequency and increased the latent period of cough in mice. It also enhanced tracheal phenol red output, indicating its expectorant activity (Wang et al., 2011).
Anti-Cancer Potential
In recent research, imperialine has been shown to have potential anti-cancer effects against non-small cell lung cancer. This study demonstrated that imperialine could suppress tumor growth and associated inflammation, potentially through an inflammation-cancer feedback loop involving the inhibition of NF-κB activity. This finding is significant, as it indicates a previously unknown function of imperialine in cancer therapy (Lin et al., 2020).
Pharmacokinetics and Bioavailability
Research has also been conducted on the pharmacokinetics and bioavailability of imperialine. A study developed a sustained-release tablet formulation for imperialine, which aimed to prolong absorption time and improve oral bioavailability. The study successfully demonstrated an improvement in the bioavailability of imperialine, indicating potential for enhanced clinical use (Lin et al., 2015).
Muscarinic Receptor Interaction
Imperialine was evaluated for its action at muscarinic receptors. The study found that imperialine acted as a selective antagonist at M2 receptors, differentiating it from M1 and M3 receptor sites. This suggests a potential role for imperialine in treatments targeting muscarinic receptors (Eglen et al., 1992).
特性
製品名 |
IMPERIALINE (3-beta-Iodo-) |
|---|---|
分子式 |
C27H42INO2 |
分子量 |
539.54 g/mol |
外観 |
white to pale yellow fine crystal powder |
純度 |
97%. (TLC [chloroform, methanol (10:0.4) Rf = 0.33], Melting point, NMR, IR) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



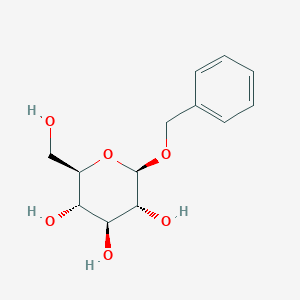
![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
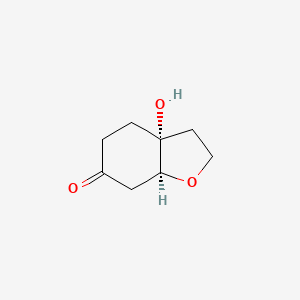
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
